Cas no 2228115-66-8 (3-amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol)

3-Amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring both amino and hydroxyl functional groups on a cyclobutane ring, linked to a 5-methyl-1H-pyrazole moiety. This structure imparts unique reactivity, making it valuable as a building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for selective derivatization, enabling applications in the development of pharmacologically active molecules. Its rigid cyclobutane core contributes to conformational constraint, potentially enhancing binding affinity in drug design. The compound’s stability and synthetic accessibility further support its utility in high-value intermediate synthesis. Suitable for research applications, it offers a balanced combination of reactivity and structural diversity.
3-amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol structure
2228115-66-8 structure
Product Name:3-amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol
CAS No:2228115-66-8
MF:C8H13N3O
MW:167.208321332932
CID:5952732
PubChem ID:165652100
Update Time:2025-05-21

3-amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol
    • EN300-1821904
    • 2228115-66-8
    • Inchi: 1S/C8H13N3O/c1-5-2-7(11-10-5)8(9)3-6(12)4-8/h2,6,12H,3-4,9H2,1H3,(H,10,11)
    • InChI Key: CXUXJFDOOGIMHU-UHFFFAOYSA-N
    • SMILES: OC1CC(C2C=C(C)NN=2)(C1)N

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 74.9Ų

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3-amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol Related Literature

Additional information on 3-amino-3-(5-methyl-1H-pyrazol-3-yl)cyclobutan-1-ol

3-Amino-3-(5-Methyl-1H-Pyrazol-3-Yl)Cyclobutan-1-Ol: A Comprehensive Overview

3-Amino-3-(5-Methyl-1H-Pyrazol-3-Yl)Cyclobutan-1-Ol, also known by its CAS registry number CAS No. 2228115-66-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutanol ring with a substituted pyrazole moiety. The presence of the amino group further enhances its potential for various chemical reactions and biological activities.

The molecular structure of 3-Amino-3-(5-Methyl-1H-Pyrazol-3-Yl)Cyclobutan-1-Ol is notable for its compactness and functional diversity. The cyclobutanol ring provides a rigid framework, while the pyrazole group introduces aromaticity and potential sites for hydrogen bonding. The methyl substitution on the pyrazole ring adds to the compound's stability and reactivity, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the potential of this compound in drug discovery efforts. Its ability to act as a chiral building block has been explored in asymmetric synthesis, where it has shown promise in generating enantiomerically enriched products. Additionally, the compound's reactivity towards various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

In terms of biological activity, 3-Amino-3-(5-Methyl-1H-Pyrazol-3-Yl)Cyclobutan-1-Ol has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that the compound exhibits moderate inhibitory effects on pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, where it has shown selective cytotoxicity against certain cancer cell lines.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole derivative. The key steps include alkylation, cyclization, and amino group introduction, with careful optimization of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

In terms of applications, CAS No. 2228115-66-8 is widely used as an intermediate in the pharmaceutical industry. Its role as a chiral auxiliary has been particularly significant, facilitating the construction of complex molecular architectures with high enantioselectivity. Moreover, its use in combinatorial chemistry has expanded its utility in high-throughput screening campaigns.

The physical properties of this compound are well-documented, with a melting point of approximately 98°C and a boiling point around 240°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, studies have been conducted to assess the biodegradability and ecotoxicity of 3-Amino-3-(5-Methyl-1H-Pyrazol-3-Yl)Cyclobutan-1-Ol. Results indicate that the compound exhibits low toxicity to aquatic organisms under standard test conditions, suggesting its potential for safe use in industrial applications.

In conclusion, CAS No. 2228115-66-8, or 3-Amino-3-(5-Methyl-1H-Pyrazol-3-Yl)Cyclobutan

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